molecular formula C22H19N5O2 B6062176 N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B6062176
M. Wt: 385.4 g/mol
InChI Key: BHHAQGDHVRWBEZ-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Figure 1) is a pyrazole-based compound featuring a carboxamide linkage to a 4-(acetylamino)phenyl group. The pyrazole core is substituted at position 1 with a phenyl group and at position 5 with a 1H-pyrrole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-16(28)24-17-9-11-18(12-10-17)25-21(29)20-15-23-27(19-7-3-2-4-8-19)22(20)26-13-5-6-14-26/h2-15H,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHAQGDHVRWBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces the amidation step duration to 20 minutes with comparable yields (83%). This method minimizes thermal degradation of the acid-sensitive pyrrole moiety.

Solid-Phase Synthesis

Immobilization of the pyrazole carboxylic acid on Wang resin enables iterative coupling, achieving 76% yield after cleavage with trifluoroacetic acid. While scalable, this approach requires specialized equipment.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (1:1), yielding needle-shaped crystals suitable for X-ray diffraction. Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyrazole-H3), 7.89–7.21 (m, 9H, aromatic), 6.85 (t, J = 2.1 Hz, 2H, pyrrole-H), 2.11 (s, 3H, CH₃).

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 65:35).

Challenges and Optimization Strategies

  • Regioselectivity : Competing 3-pyrrolyl isomer formation (≤15%) necessitates careful temperature control during cyclization.

  • Amine Sensitivity : The acetylamino group requires protection (e.g., Boc) during ester hydrolysis to prevent N-deacetylation.

  • Scale-Up Limitations : Batch reactions >500 g show yield drops (∼8%) due to inefficient heat transfer, addressed via flow chemistry systems .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : Provides a planar heterocyclic base for intermolecular interactions.
  • Carboxamide linkage (position 4) : Facilitates hydrogen bonding and solubility modulation.
  • 4-(Acetylamino)phenyl group: The acetylated amine may improve metabolic stability compared to free amines.

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamides with Varying Aryl Substituents

Compounds sharing the pyrazole-carboxamide backbone but differing in substituents highlight the impact of functional groups on physicochemical and biological properties.

Compound Name (Reference) Substituents (Positions) Molecular Weight Key Properties/Activities
Target Compound 1-Ph, 5-Pyrrole, 4-(AcNHPh)-CONHPh ~406.4* Inferred stability from acetyl group
Compound 11 () 1,5-DiPh, 3-NH₂, 4-SulfamoylPh-CONHPh 533.6 Apoptosis inducer (colon cancer)
Compound 15 () 1-(4-NO₂Ph), 5-Ph, 4-SulfamoylPh-CONHPh 563.6 Reduced yield (72%) vs. 88% for Compound 11
N-(4-Chlorophenyl)-... () 1-Ph, 5-(ThienylCO-NH), 4-ClPh-CONHPh ~412.8 Potential halogen-mediated binding
FE@SNAP () Pyrimidine core with AcNHPh N/A MCHR1 antagonist activity

Observations :

  • Electron-withdrawing groups (e.g., NO₂ in Compound 15) reduce synthetic yields compared to electron-neutral groups .
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs () may exhibit enhanced solubility but reduced membrane permeability compared to carboxamides.
  • Halogen substituents (e.g., Cl in ) could improve target affinity via hydrophobic or halogen-bonding interactions .

Role of Heterocyclic Substituents

The presence of pyrrole, thiophene, or morpholine groups modulates electronic and steric properties.

Compound (Reference) Heterocycle (Position) Molecular Weight Notable Features
Target Compound 1H-Pyrrole (5) ~406.4 Electron-rich, planar heterocycle
Compound 9g () 1H-Pyrrole (phenyl) 317.1 Difluoromethyl enhances metabolic resistance
Tos@SNAP () Piperidinyl (side chain) N/A Tosyl group aids in prodrug design
Compound 10g () Naphthyl (1) ~438.5 Bulky substituent may hinder binding

Observations :

  • Pyrrole-containing compounds (Target, 9g) may engage in π-π or hydrogen-bonding interactions with biological targets.
  • Bulky groups (e.g., naphthyl in 10g) can reduce activity due to steric hindrance .

Impact of Fluorine and Acetylamino Groups

Fluorine and acetylamino groups influence electronic properties and stability.

Compound (Reference) Functional Group Effect
Target Compound 4-(Acetylamino)phenyl Reduces metabolic oxidation
FE@SNAP () Fluoroethyl Enhances bioavailability
Compound 15 () 4-Fluorobenzyl Increases lipophilicity
Compound 9c () Difluoromethyl Electron-withdrawing, stabilizes charge

Observations :

  • Acetylamino groups protect against enzymatic deamination, improving half-life .
  • Fluorine atoms enhance membrane permeability and bioavailability .

Carboxamide Linkage Modifications

Variations in the carboxamide side chain alter solubility and target engagement.

Compound (Reference) Carboxamide Modification Molecular Weight Impact
Target Compound 4-(AcNHPh)-CONHPh ~406.4 Balanced solubility and stability
Compound 18 () Glycyl-L-alanine ethyl ester ~435.5 Peptide linkage enhances water solubility
Compound 4a () N-Phenyl 307.3 Simpler structure, lower MW

Observations :

  • Peptide-based side chains (e.g., Compound 18) improve aqueous solubility but may limit blood-brain barrier penetration .

Biological Activity

N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, a pyrrole moiety, and an acetylamino functional group, which contribute to its potential therapeutic applications.

PropertyValue
Molecular FormulaC22H19N5O2
Molecular Weight385.4 g/mol
IUPAC NameN-(4-acetamidophenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
InChIInChI=1S/C22H19N5O2/c1-16(28)24-17-8-7-9-18(14-17)25-21(29)20-15-23-27(19-10-3-2-4-11-19)22(20)26-12-5-6-13-26/h2-15H,1H3,(H,24,28)(H,25,29)
Canonical SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Biological Activity

The biological activity of this compound has been explored in various studies. The compound is known for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the acetylamino group is thought to enhance the compound's ability to penetrate bacterial membranes.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a related study highlighted that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at specific concentrations . This suggests a mechanism where the compound modulates inflammatory pathways, which are often upregulated in cancer.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been supported by evidence showing its efficacy in reducing inflammation markers in various models. For instance, derivatives of this compound have been tested in carrageenan-induced edema models, demonstrating significant reductions in paw swelling compared to standard anti-inflammatory drugs like ibuprofen .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The compound may act by inhibiting enzymes involved in inflammatory pathways or by binding to receptors that regulate cell proliferation and apoptosis.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of E. coli. The results showed that one derivative was effective at concentrations as low as 10 µg/mL, significantly outperforming standard antibiotics .

Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines demonstrated that treatment with N-[4-(acetylamino)phenyl]-1-pheny]-5-(1H-pyrrol - 1 - yl)- 1H - pyrazole - 4 - carboxamide resulted in increased rates of apoptosis as measured by flow cytometry. The compound induced caspase activation and increased levels of pro-apoptotic proteins .

Case Study 3: In Vivo Anti-inflammatory Activity
In an animal model of arthritis, administration of this compound led to a reduction in joint inflammation and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What multi-step synthetic approaches are recommended for synthesizing N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with a pyrazole core. For example, analogous compounds are synthesized via condensation of hydrazine derivatives with ketones or aldehydes to form the pyrazole ring, followed by sequential functionalization (e.g., acetylation, aryl coupling) . Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 80–100°C for cyclization) significantly impact yield. Microwave-assisted synthesis, as noted in related pyrazole derivatives, can enhance reaction efficiency by reducing time and improving regioselectivity .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Provides definitive proof of molecular geometry and substituent orientation. For instance, crystal structures of similar pyrazole-carboxamides (e.g., 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) have been resolved with triclinic symmetry (space group P1) and refined to R values < 0.07 .
  • NMR spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, carboxamide carbonyl at ~165 ppm).
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., via ESI-MS in positive ion mode) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodology :

  • Enzyme inhibition assays : For target identification, use fluorogenic substrates (e.g., factor Xa inhibition assays as in razaxaban studies) to measure IC₅₀ values. Include positive controls (e.g., rivaroxaban) .
  • Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays to rule off-target effects.
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) can assess affinity .

Advanced Research Questions

Q. How can systematic modification of the pyrrole and acetylamino groups elucidate structure-activity relationships (SAR) for enhancing target affinity?

  • Methodology :

  • Substituent variation : Replace the pyrrole moiety with imidazole or thiophene to assess π-π stacking interactions. Modify the acetylamino group to sulfonamide or urea for hydrogen-bonding optimization.
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with bioavailability. For example, razaxaban’s P(4) optimization improved permeability and reduced protein binding .
  • Crystallographic analysis : Co-crystallize derivatives with target enzymes (e.g., factor Xa) to identify binding pocket interactions .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in preclinical studies?

  • Methodology :

  • Pharmacokinetic (PK) studies : Measure oral bioavailability (%F) and half-life (t₁/₂) in rodent models. Address low bioavailability via prodrug strategies (e.g., esterification of carboxamide).
  • Protein binding adjustments : Use surface plasmon resonance (SPR) to quantify binding to serum albumin. Modify substituents to reduce binding (e.g., bulky groups to sterically hinder interactions) .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and introduce blocking groups (e.g., fluorine substitution) .

Q. What computational protocols predict binding modes of this compound with therapeutic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB ID for factor Xa) to simulate binding. Focus on key residues (e.g., S1 pocket interactions in serine proteases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of derivatives .

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